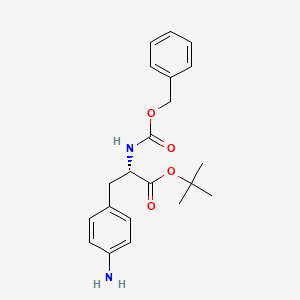

(S)-tert-Butyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate

Description

Properties

IUPAC Name |

tert-butyl (2S)-3-(4-aminophenyl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-21(2,3)27-19(24)18(13-15-9-11-17(22)12-10-15)23-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14,22H2,1-3H3,(H,23,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVYBWWBCFHHFE-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728618 | |

| Record name | tert-Butyl 4-amino-N-[(benzyloxy)carbonyl]-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869882-72-4 | |

| Record name | 4-Amino-N-[(phenylmethoxy)carbonyl]-L-phenylalanine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869882-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-amino-N-[(benzyloxy)carbonyl]-L-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-tert-Butyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate, also known as CAS No. 869882-72-4, is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C21H26N2O4

- Molecular Weight : 370.44 g/mol

- CAS Number : 869882-72-4

Research indicates that compounds like this compound may act through various mechanisms:

- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in tumor cells, leading to cell death.

- Antimicrobial Activity : Preliminary findings indicate potential efficacy against certain bacterial strains.

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For instance, a study on piperidine derivatives demonstrated that modifications in molecular structure could enhance cytotoxicity and apoptosis induction in cancer cell lines, suggesting that similar structural features in this compound may confer similar properties .

Antimicrobial Properties

Research into related compounds has shown promising results against various pathogens. For example, certain benzyloxycarbonyl derivatives have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that this compound may also possess antimicrobial properties .

Case Studies and Research Findings

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development

(S)-tert-Butyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate serves as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance potency and selectivity against specific biological targets.

Case Study: Anticancer Agents

Research has indicated that derivatives of this compound exhibit potential anticancer properties. For instance, modifications to the amine group can lead to increased affinity for cancer cell receptors, promoting apoptosis in malignant cells. Studies have shown promising results in vitro, suggesting that further development could lead to effective anticancer therapies.

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of peptides and other bioactive molecules. The benzyloxycarbonyl group serves as a protective group during peptide synthesis, allowing for selective reactions without interfering with other functional groups.

Table 1: Synthetic Applications

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a building block for various peptides |

| Protecting Group | Provides stability during synthetic reactions |

| Modifications | Allows for functionalization to enhance biological activity |

Therapeutic Potential

Neurological Disorders

Emerging studies suggest that compounds derived from (S)-tert-butyl derivatives may have applications in treating neurological disorders such as Alzheimer's disease. The ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology.

Case Study: Neuroprotective Effects

In animal models, derivatives have shown neuroprotective effects by inhibiting pathways associated with neurodegeneration. This opens avenues for developing treatments aimed at slowing disease progression.

Research and Development Trends

Recent trends in research highlight the importance of this compound in developing personalized medicine approaches. By modifying its structure, researchers aim to tailor treatments that are more effective for individual patients based on their genetic profiles.

Table 2: Research Trends

| Trend | Description |

|---|---|

| Personalized Medicine | Tailoring drug design based on genetic information |

| Targeted Therapy | Developing compounds that specifically target cancer cells |

| Combination Therapies | Exploring synergistic effects with existing drugs |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate (Compound 35)

- Structure: Features a tert-butyl group at the para position of the phenyl ring instead of an amino group.

- Synthesis : Prepared via GP1 method with a 38% yield , lower than the target compound’s typical yields (65–80%) .

- NMR Data : 13C NMR δ 172.1 (ester carbonyl), distinct from the target compound’s δ 171.87–171.99 range, reflecting electronic differences due to the tert-butyl group .

- Physicochemical Properties : Higher molecular weight (370.20 g/mol ) compared to the target compound, likely reducing aqueous solubility .

(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoate

- Structure : Contains a tert-butoxy group at the para position.

- Properties: Molecular formula C22H27NO5 (MW 385.45 g/mol). The tert-butoxy group enhances steric protection of the ester, improving stability but increasing hydrophobicity .

- Safety : Labeled with hazards H302 (harmful if swallowed) and H315 (skin irritation), similar to the target compound .

(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

- Structure : Bromine substituent at the para position.

(S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Functional Group Modifications

Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate

- Structure : Replaces the phenyl group with a carbamoyl moiety .

- Properties: Molecular formula C16H22N2O5 (MW 322.36 g/mol).

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic Acid

Spectroscopic and Physicochemical Comparisons

Preparation Methods

Starting Material and Protection

The synthesis begins with a suitable amino acid precursor, often derived from amino acid esters or protected amino acids such as Boc- or Cbz-protected derivatives. For example, methyl or tert-butyl esters of amino acids are used as starting points.

In one method, Boc-l-tyrosine methyl ester was reacted with benzyl bromide to introduce the benzyloxycarbonyl group, followed by ester hydrolysis to generate the free acid derivative.

Alternatively, benzyl carbonochloridate is employed to protect amino groups, forming benzyl carbamate derivatives, which are stable under basic conditions.

Formation of the Tetrahydrofuran Ring

The tetrahydrofuran ring system is constructed via cyclization reactions involving amino acid derivatives and aromatic aldehydes, such as 4-bromobenzaldehyde, under basic or acidic conditions.

Cyclization reactions using 4-bromobenzaldehyde and amino acid derivatives, under conditions like potassium hydroxide and acetonitrile, lead to the formation of the tetrahydrofuran ring with high diastereoselectivity.

The process involves initial formation of a sulfonium salt, followed by cyclization, as demonstrated in the synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate.

Introduction of the 4-Aminophenyl Group

The amino group on the phenyl ring is introduced via nucleophilic aromatic substitution or coupling reactions:

Nucleophilic substitution on activated aromatic rings bearing suitable leaving groups (e.g., bromine) with amino groups, often facilitated by basic conditions.

Coupling reactions using HOBt, HBTU, or other peptide coupling agents to attach the amino group to the aromatic ring, ensuring stereochemical integrity.

Deprotection and Final Functionalization

The final steps involve selective deprotection of protecting groups such as benzyloxycarbonyl or Boc, often using hydrogenolysis or acid hydrolysis, to free the amino group.

Benzyl groups are typically cleaved under catalytic hydrogenation conditions (e.g., Pd/C), while Boc groups are removed using trifluoroacetic acid (TFA).

The ester moiety (tert-butyl ester) remains intact during these steps and can be hydrolyzed if necessary, under controlled acidic or basic conditions, to yield the free acid form.

Data Tables of Preparation Conditions

Research Findings and Validation

Stereoselectivity: The synthesis of the (S)-enantiomer is achieved via chiral starting materials or chiral auxiliaries, ensuring high stereochemical purity.

Orthogonal Protection: Using benzyl carbamate (Cbz) for amine protection and tert-butyl ester for carboxyl protection allows selective deprotection, facilitating stepwise synthesis.

Reaction Optimization: Conditions such as temperature, solvent, and reagent equivalents are optimized to maximize yield and stereoselectivity, with typical yields ranging from 48% to 76% for key steps.

Purification: Final compounds are purified via column chromatography, recrystallization, or preparative HPLC, depending on the scale and purity requirements.

Summary of Key Research Sources

Cyclization and synthesis of tetrahydrofuran derivatives are detailed in a 2009 publication, emphasizing stereoselective cyclization and protection strategies.

In silico and in vitro synthesis approaches highlight the use of protecting groups like Boc and Cbz, and coupling techniques with peptide coupling reagents.

Patent literature describes specific synthetic routes involving amination agents and solvents, emphasizing process control and purity.

Q & A

Q. What comparative analyses distinguish this compound from structural analogs (e.g., boron-containing derivatives)?

- Methodological Answer : Compare electronic profiles via Hammett plots or frontier molecular orbital (FMO) analysis. Biological assays (e.g., enzyme inhibition) quantify structure-activity relationships (SAR). For boronic acid analogs (e.g., (S)-3-(4-boronophenyl) derivatives), evaluate binding affinity using surface plasmon resonance (SPR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.